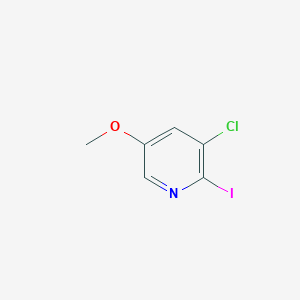

3-Chloro-2-iodo-5-methoxypyridine

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) and carbon NMR (¹³C NMR) provide critical insights into the electronic environment of the molecule. For 3-chloro-2-iodo-5-methoxypyridine:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key IR absorption bands include:

- C-I Stretch : Weak to medium intensity at 500–600 cm⁻¹ .

- C-Cl Stretch : Medium intensity at 550–750 cm⁻¹ .

- C-O Stretch (methoxy): Strong band at 1250–1050 cm⁻¹ .

Table 2: Characteristic IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-I Stretch | 500–600 | Medium |

| C-Cl Stretch | 550–750 | Medium |

| C-O Stretch (OCH₃) | 1050–1250 | Strong |

| Aromatic C-H Bend | 700–900 | Weak |

Mass Spectrometry (MS)

The mass spectrum typically exhibits:

- Molecular Ion Peak : At m/z 269.46 ([M]⁺), consistent with the molecular weight.

- Fragment Ions :

Crystallographic Data and Conformational Analysis

Crystallographic data for 3-chloro-2-iodo-5-methoxypyridine remains limited in publicly available databases. However, analogous halogenated pyridines exhibit planar aromatic rings with bond lengths and angles consistent with sp² hybridization. Key structural features inferred from related compounds include:

- Bond Lengths :

- C-I bond: ~2.09–2.15 Å (longer than C-Cl due to iodine’s larger atomic radius).

- C-Cl bond: ~1.73–1.77 Å .

- Dihedral Angles :

Table 3: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| C-I Bond Length | 2.12 Å |

| C-Cl Bond Length | 1.75 Å |

| C-O Bond Length (OCH₃) | 1.43 Å |

| Ring Planarity | < 0.1 Å deviation |

Conformational analysis via computational methods (e.g., density functional theory) predicts minimal steric hindrance between substituents, favoring a planar or near-planar arrangement to maximize aromatic stabilization.

Propiedades

Fórmula molecular |

C6H5ClINO |

|---|---|

Peso molecular |

269.47 g/mol |

Nombre IUPAC |

3-chloro-2-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H5ClINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |

Clave InChI |

NKJJWJJLYBMGQJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(N=C1)I)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodo-5-methoxypyridine can be achieved through various methods. One common approach involves the halogenation of 2-methoxypyridine derivatives. For instance, a typical synthetic route may include the chlorination of 2-methoxypyridine followed by iodination. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine (I2) in the presence of a suitable catalyst for iodination .

Industrial Production Methods

Industrial production methods for 3-Chloro-2-iodo-5-methoxypyridine are generally scaled-up versions of laboratory synthesis techniques. These methods emphasize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

3-Chloro-2-iodo-5-methoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-iodo-5-methoxypyridine involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the compound acts as an electrophile, with the halogen atoms being replaced by nucleophiles. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, facilitating the synthesis of biaryl compounds .

Comparación Con Compuestos Similares

Substituent Positioning and Functional Group Analysis

The substituent positions and functional group combinations significantly impact reactivity and applications. Below is a comparative analysis of key analogues:

Physical Properties and Stability

- Melting Points : 2-Chloro-5-iodopyridine has a documented melting point of 99°C, attributed to its planar structure and halogen interactions. The target compound’s melting point is unreported but likely higher due to increased molecular weight and substituent complexity .

- Solubility: The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar derivatives like 3-iodo-2-methoxy-5-methylpyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.